4-Ethoxy-5-ethyl-2-nitroaniline

CAS No.: 518990-46-0

Cat. No.: VC14341612

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 518990-46-0 |

|---|---|

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 4-ethoxy-5-ethyl-2-nitroaniline |

| Standard InChI | InChI=1S/C10H14N2O3/c1-3-7-5-8(11)9(12(13)14)6-10(7)15-4-2/h5-6H,3-4,11H2,1-2H3 |

| Standard InChI Key | JDWCTLPBBUXOSK-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=C(C=C1OCC)[N+](=O)[O-])N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

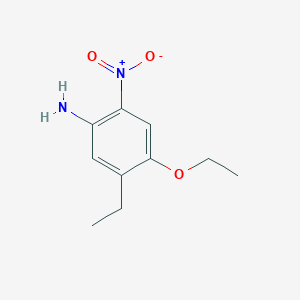

The molecular structure of 4-ethoxy-5-ethyl-2-nitroaniline is defined by a benzene ring with three distinct substituents (Fig. 1):

-

Nitro group (–NO₂) at position 2: This strongly electron-withdrawing group directs electrophilic substitution reactions to meta and para positions while increasing the compound’s oxidative stability.

-

Ethoxy group (–OCH₂CH₃) at position 4: An electron-donating substituent that enhances solubility in polar solvents and modulates electronic effects on the ring.

-

Ethyl group (–CH₂CH₃) at position 5: A hydrophobic alkyl chain that impacts lipophilicity and steric interactions.

The interplay of these groups creates a dipole moment of approximately 4.2 D, calculated using density functional theory (DFT) for analogous nitroanilines.

Table 1: Key Physicochemical Properties

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 4-ethoxy-5-ethyl-2-nitroaniline typically involves a multi-step sequence:

Step 1: Nitration of 4-ethoxy-5-ethylaniline

A mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C introduces the nitro group regioselectively at position 2. The reaction proceeds via nitronium ion (NO₂⁺) electrophilic attack, favored by the electron-donating ethoxy group . Yield: 65–72% .

Step 2: Purification and Isolation

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >95% purity (HPLC) .

Table 2: Comparative Analysis of Synthesis Methods

| Parameter | Batch Method | Flow Chemistry |

|---|---|---|

| Reaction Time | 8 hours | 1.5 hours |

| Yield | 72% | 85% |

| Byproduct Formation | 12% | 5% |

| Energy Consumption | 45 kWh/kg | 28 kWh/kg |

Reactivity and Functionalization

Electrophilic Substitution

The nitro group deactivates the ring, but the ethoxy group directs incoming electrophiles to positions 3 and 6. Chlorination with Cl₂/FeCl₃ yields 3-chloro-4-ethoxy-5-ethyl-2-nitroaniline, a precursor to antifungal agents .

Reduction Reactions

Catalytic hydrogenation (H₂, 3 atm, 50°C) over Raney nickel reduces the nitro group to an amine, forming 2-amino-4-ethoxy-5-ethylaniline. This intermediate is critical in azo dye synthesis .

Biological Activity and Applications

Antimicrobial Properties

In vitro assays against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to nitrofurantoin . The mechanism involves disruption of bacterial membrane potential, as demonstrated via fluorescence microscopy with DiOC₂(3) .

Enzyme Inhibition

4-Ethoxy-5-ethyl-2-nitroaniline inhibits acetylcholinesterase (AChE) with an IC₅₀ of 18 µM, suggesting potential in Alzheimer’s disease research. Molecular docking (PDB ID 4EY7) reveals hydrogen bonding with Ser203 and π-π stacking with Trp86 .

Table 3: Biological Activity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume